molecular formula C13H18BrFN2O B1523311 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol CAS No. 1333668-91-9

2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol

Cat. No.: B1523311
CAS No.: 1333668-91-9
M. Wt: 317.2 g/mol
InChI Key: QVWJAYGCUTZMFI-UHFFFAOYSA-N
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Description

2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H16BrFN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as toluene or ethyl acetate and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The bromine and fluorine atoms may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-Bromo-5-chlorobenzyl)piperazin-1-yl)ethanol
  • 2-(4-(2-Bromo-5-methylbenzyl)piperazin-1-yl)ethanol
  • 2-(4-(2-Bromo-5-iodobenzyl)piperazin-1-yl)ethanol

Uniqueness

2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the piperazine ring and ethanol group provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

2-[4-[(2-bromo-5-fluorophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2O/c14-13-2-1-12(15)9-11(13)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWJAYGCUTZMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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